molecular formula C24H27NO7 B11449164 3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11449164
M. Wt: 441.5 g/mol
InChI Key: KKZINGQNQKZVKV-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, β-ketoesters, and ammonium acetate under reflux conditions. The reaction is catalyzed by acids or bases, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate stands out due to its unique hexahydroquinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(4-acetyloxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C24H27NO7/c1-6-31-24(29)19-13(3)25-17-11-12(2)18(23(28)30-5)22(27)21(17)20(19)15-7-9-16(10-8-15)32-14(4)26/h7-10,12,18,20,25H,6,11H2,1-5H3

InChI Key

KKZINGQNQKZVKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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